molecular formula C17H18BrN3O4S B2889945 N-(4-bromophenyl)-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide CAS No. 1251578-10-5

N-(4-bromophenyl)-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide

Cat. No.: B2889945
CAS No.: 1251578-10-5
M. Wt: 440.31
InChI Key: DWBNVFHVXBLZBX-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and antibacterial research. This compound features a complex structure that incorporates multiple pharmacologically active motifs, including a 4-bromophenyl acetamide group, a 2-oxopyridine moiety, and a pyrrolidine-1-ylsulfonyl substituent. The presence of the sulfonamide group linked to a pyrrolidine ring is a key structural feature seen in compounds designed to modulate biological activity . The bromophenyl group is a common scaffold in drug discovery, known for its ability to influence molecular binding and stability . This specific molecular architecture suggests potential for a novel mechanism of action. Researchers are exploring its application as a lead compound in the development of new therapeutic agents, particularly against resistant bacterial strains. The continuous need for new antibacterials to combat resistance makes the exploration of novel chemical entities like this a high priority in modern drug discovery . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions, including the use of personal protective equipment.

Properties

IUPAC Name

N-(4-bromophenyl)-2-(2-oxo-3-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O4S/c18-13-5-7-14(8-6-13)19-16(22)12-20-9-3-4-15(17(20)23)26(24,25)21-10-1-2-11-21/h3-9H,1-2,10-12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWBNVFHVXBLZBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromophenyl)-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a bromophenyl moiety, a pyridinyl unit, and a pyrrolidine sulfonamide. Its molecular formula is C15H16BrN3O3S, indicating the presence of various functional groups that contribute to its biological activity.

Antimicrobial Activity

Research has shown that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on thiazole derivatives have demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. The antimicrobial activity was evaluated using turbidimetric methods, revealing promising results against various microbial strains .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity TypeMIC (µg/mL)Target Organism
N-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamideAntibacterial6.25Staphylococcus aureus
4-(4-bromophenyl)thiazol-2-amineAntifungal12.5Candida albicans
N-(4-bromophenyl)-pyrrole benzamideAntibacterial3.125Escherichia coli

Anticancer Activity

The anticancer properties of this compound have also been investigated. In vitro studies have shown that related compounds can inhibit the growth of cancer cell lines such as MCF7 (human breast adenocarcinoma). The Sulforhodamine B (SRB) assay indicated that certain derivatives possess significant cytotoxic effects .

Table 2: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (µM)
N-(4-bromophenyl)-thiazol-2-amineMCF710
N-(4-bromophenyl)-pyrrole benzamideA549 (lung)15
N-(4-bromophenyl)-sulfonamideHeLa8

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes crucial for bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation : It has been suggested that similar compounds can modulate G-protein-coupled receptors (GPCRs), leading to altered intracellular signaling pathways that affect cell survival and proliferation .
  • Molecular Docking Studies : Computational studies using molecular docking have indicated favorable interactions between the compound and target proteins, suggesting a strong binding affinity that could translate into biological efficacy .

Case Studies

Several case studies have documented the efficacy of related compounds in clinical settings:

  • Case Study on Antimicrobial Efficacy : A study involving a series of thiazole derivatives showed that one particular derivative significantly reduced bacterial load in infected animal models, demonstrating its potential as an effective antibiotic.
  • Case Study on Cancer Treatment : In vitro testing on MCF7 cells revealed that treatment with specific derivatives led to apoptosis through the activation of caspase pathways, indicating a promising therapeutic strategy for breast cancer.

Comparison with Similar Compounds

Key Observations :

  • The pyrrolidinylsulfonyl group in the target compound introduces both steric bulk and hydrogen-bonding capacity, which may enhance receptor binding compared to simpler substituents like cyano (AMC3) or thioether () .

Physicochemical Properties

Comparative data for solubility, melting points, and stability:

Compound Melting Point (°C) Solubility Notable Stability Features Reference
Target Compound Not reported Likely moderate* Sulfonamide group may enhance hydrolytic stability -
AMC3 Not reported Low (lipophilic) Cyano group increases metabolic resistance
Compound from >259 (decomposes) Poor in polar solvents Thioether linkage prone to oxidation
Compound from 433–435 K (160–162°C) Soluble in CH₂Cl₂ Pyrazine ring stabilizes crystal lattice via H-bonding

*Predicted based on sulfonamide polarity and bromophenyl hydrophobicity.

Critical Analysis :

  • The target compound’s pyrrolidinylsulfonyl group may confer selectivity for sulfonamide-sensitive targets (e.g., carbonic anhydrases or GPCRs), contrasting with AMC3’s FPR activity .
  • Compared to the anti-fibrotic pyridinone derivative in , the target compound’s sulfonamide substituent could reduce off-target effects by limiting passive diffusion .

Preparation Methods

Comparative Analysis of Synthetic Methods

Route 1A offers higher yields (70–90%) but requires multiple steps, including hazardous oxidation and sulfonyl chloride handling. Route 1B simplifies the synthesis to one step but suffers from moderate yields (65%) due to challenges in nucleophilic aromatic substitution. The alkylation step universally achieves 75% yield, indicating robust reactivity at the pyridinone nitrogen.

Experimental Optimization and Challenges

  • Oxidation Control : Over-oxidation of thiols to sulfones is mitigated by precise stoichiometry of H₂O₂.
  • Palladium Catalyst Selection : Pd(OAc)₂ outperforms PdCl₂ in Route 1B, reducing side product formation.
  • Solvent Effects : DMF enhances solubility of intermediates compared to THF, improving reaction homogeneity.

Q & A

Q. What methodologies are recommended for optimizing the synthesis of N-(4-bromophenyl)-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide?

Key steps include:

  • Reagent selection : Use bromine derivatives and sulfonating agents (e.g., pyrrolidin-1-ylsulfonyl chloride) for functional group introduction .
  • Reaction conditions : Optimize temperature (60–80°C), solvent polarity (acetonitrile or DMF), and reaction time (8–12 hours) to maximize yield (>70%) .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) followed by recrystallization in ethanol .

Q. What characterization techniques are critical for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions (e.g., bromophenyl protons at δ 7.3–7.6 ppm, pyridinone carbonyl at ~168 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected at m/z ~452.02) .
  • X-ray Crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding with sulfonyl groups) .

Q. How can researchers design initial biological activity screens for this compound?

  • Target selection : Prioritize receptors like Formyl Peptide Receptors (FPR1/FPR2) based on structural analogs showing agonist activity .
  • Assays :
    • Calcium mobilization assays in human neutrophils (EC₅₀ < 1 µM for FPR2 activation) .
    • Cytotoxicity screening (e.g., IC₅₀ in cancer cell lines) .
  • Dose-response curves : Use concentrations from 0.1 nM to 100 µM to identify potency thresholds .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes) impact the compound’s bioactivity?

  • Pyridinone core : Replacement with pyridazinone reduces FPR2 specificity but enhances anti-inflammatory activity .
  • Sulfonyl group : Pyrrolidin-1-ylsulfonyl enhances solubility and receptor binding affinity compared to aryl sulfonates .
  • Bromophenyl substitution : 4-Bromo improves metabolic stability over chloro or methyl analogs in pharmacokinetic studies .

Q. How can researchers resolve contradictions in synthetic yields reported across studies?

  • Root cause analysis :
    • Variability in sulfonylation efficiency (50–80%) due to moisture sensitivity of reagents .
    • Side reactions (e.g., hydrolysis of the pyrrolidin-1-ylsulfonyl group) under acidic conditions .
  • Mitigation : Use anhydrous solvents, inert atmospheres (N₂/Ar), and real-time monitoring via TLC .

Q. What computational methods are effective for studying molecular interactions of this compound?

  • Docking simulations : Use FPR2 crystal structures (PDB ID: 6IIU) to predict binding poses of the sulfonyl-pyridinone moiety .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .

Q. How should researchers approach statistical optimization of reaction parameters?

  • Design of Experiments (DoE) : Apply response surface methodology (RSM) to variables like temperature, solvent ratio, and catalyst loading .
  • Output metrics : Maximize yield and purity while minimizing side products (e.g., ANOVA to identify significant factors) .

Q. What solvent systems are optimal for balancing reaction efficiency and environmental impact?

  • Polar aprotic solvents : DMF or acetonitrile for high solubility of intermediates (reaction efficiency >75%) .
  • Green alternatives : Switch to cyclopentyl methyl ether (CPME) or 2-MeTHF for reduced toxicity without compromising yield .

Q. How can conflicting bioactivity data (e.g., FPR1 vs. FPR2 activation) be addressed?

  • Selectivity assays : Use FPR1/FPR2 knockout cell lines to isolate target-specific effects .
  • Dose titration : Lower concentrations (<100 nM) may reveal FPR2-specific agonism, while higher doses activate FPR1 .

Q. What strategies enhance the compound’s stability in biological matrices?

  • Prodrug design : Esterify the acetamide group to improve plasma stability (t½ > 6 hours) .
  • Lyophilization : Store in lyophilized form at -80°C to prevent hydrolysis of the sulfonyl group .

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